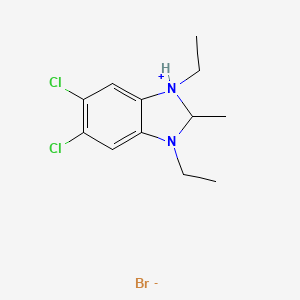
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound is characterized by the presence of two chlorine atoms, two ethyl groups, and a methyl group attached to the benzimidazole ring, along with a bromide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the reaction of 5,6-dichloro-1,3-diethyl-2-methylbenzimidazole with a suitable brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may also be considered to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce dihydrobenzimidazole derivatives. Substitution reactions can result in a variety of functionalized benzimidazole compounds .
Aplicaciones Científicas De Investigación
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may bind to DNA or proteins, leading to alterations in cellular functions and processes. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dichloro-1,3-diethyl-2-methyl-3H-benzimidazol-1-ium iodide: This compound is similar in structure but contains an iodide ion instead of a bromide ion.
5,6-Dichloro-1,3-diethyl-2-methylbenzimidazole: This compound lacks the bromide ion and is not in the ionic form.
Uniqueness
5,6-Dichloro-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to its specific combination of functional groups and ionic nature. The presence of the bromide ion may influence its solubility, reactivity, and biological activity compared to similar non-ionic compounds .
Propiedades
Número CAS |
112094-18-5 |
|---|---|
Fórmula molecular |
C12H17BrCl2N2 |
Peso molecular |
340.08 g/mol |
Nombre IUPAC |
5,6-dichloro-1,3-diethyl-2-methyl-1,2-dihydrobenzimidazol-1-ium;bromide |
InChI |
InChI=1S/C12H16Cl2N2.BrH/c1-4-15-8(3)16(5-2)12-7-10(14)9(13)6-11(12)15;/h6-8H,4-5H2,1-3H3;1H |
Clave InChI |
MSZPBGKVPQJISH-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+]1C(N(C2=CC(=C(C=C21)Cl)Cl)CC)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate](/img/structure/B14303034.png)


![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)


![2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one](/img/structure/B14303068.png)
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)

![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)



![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
